molecular formula C21H24N2O2 B343236 2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide

2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide

Katalognummer: B343236
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: RXKHWNZQQKYXPG-MDBPQJRPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is an organic compound with a complex structure that includes a cyclopropane ring, a furan ring, and a hydrazide group

Eigenschaften

Molekularformel

C21H24N2O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]cyclopropane-1-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-21(2,3)16-10-8-15(9-11-16)18-14-19(18)20(24)23-22-12-4-6-17-7-5-13-25-17/h4-13,18-19H,14H2,1-3H3,(H,23,24)/b6-4+,22-12-

InChI-Schlüssel

RXKHWNZQQKYXPG-MDBPQJRPSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C=C\C3=CC=CO3

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC=CC3=CC=CO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenyl hydrazine, which is then reacted with 3-(2-furyl)-2-propenal under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and furan moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylphenyl 3-(2-furyl)-2-propenoate: Similar structure but lacks the cyclopropane and hydrazide groups.

    4-tert-Butylphenol: Contains the tert-butylphenyl group but lacks the furan and cyclopropane rings.

    2,4-bis(2,4,6-tri-tert-butylphenyl)-1,3-diphosphacyclobutene: Contains tert-butylphenyl groups but has a different core structure.

Uniqueness

2-(4-tert-butylphenyl)-N’-[3-(2-furyl)-2-propenylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, a furan ring, and a hydrazide group

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.